molecular formula C10H19NO2 B7517080 N-cyclohexyl-2-methoxy-N-methylacetamide

N-cyclohexyl-2-methoxy-N-methylacetamide

Cat. No.: B7517080
M. Wt: 185.26 g/mol
InChI Key: KONGEIDUCNFGPD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methoxy-N-methylacetamide is a substituted acetamide derivative featuring a cyclohexyl group, a methyl group, and a methoxy substituent on the acetamide backbone. For example, N-cyclohexyl acetamides are often synthesized via condensation reactions between carboxylic acid derivatives (e.g., chloroacetamides or glyoxylic acids) and cyclohexylamine, as seen in and . The methoxy group in the 2-position likely enhances solubility and influences biological activity, similar to herbicidal agents like metolachlor ().

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONGEIDUCNFGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

N-Cyclohexyl-2-methoxy-N-methylacetamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural properties suggest it may interact with various biological targets, making it a candidate for drug development.

Antipsychotic Properties

Research indicates that compounds with similar structural motifs to this compound can exhibit antipsychotic effects. For instance, the compound is structurally related to cariprazine, an atypical antipsychotic used for schizophrenia and bipolar disorder. The synthesis of related compounds has shown promise in enhancing therapeutic efficacy while minimizing side effects .

Inhibition of Kinases

Studies have explored the inhibition of specific kinases by this compound derivatives. These kinases play critical roles in cellular signaling pathways associated with cancer and other diseases. The ability to modulate kinase activity could lead to new treatment options for various cancers .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of cyclohexylamine with methoxyacetyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Cyclohexylamine + Methoxyacetyl chlorideRoom temperature85%
2Purification via recrystallizationEthanol solvent90%

Case Studies

Several case studies highlight the applications and effectiveness of this compound in various settings.

Efficacy in Animal Models

In preclinical trials, derivatives of this compound were tested in rodent models for their efficacy against neurological disorders. Results indicated significant improvements in behavioral tests indicative of reduced anxiety and enhanced cognitive function .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of this compound derivatives. Modifications at various positions on the molecule have been shown to affect potency and selectivity towards specific biological targets, leading to enhanced therapeutic profiles .

Future Perspectives

The ongoing research into this compound suggests a promising future for this compound in medicinal chemistry. Continued exploration into its pharmacological properties, coupled with advancements in synthetic methodologies, could lead to novel therapeutic agents for treating complex diseases.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methylamino/Phenoxy: The methoxy group in the target compound likely increases polarity compared to methylamino () or phenoxy () substituents, altering solubility and reactivity.
  • N-Substituents : The N-methyl and N-cyclohexyl groups may enhance lipophilicity compared to N-ethyl analogs ().

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Inferred) Molecular Weight (g/mol) Reference
This compound* Moderate in polar solvents 215.3 (calculated)
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide 122–124 Soluble in Et2O/DCM 288.2
N-Cyclohexyl-2-oxo-2-phenylacetamide 111–112 (dec.) Crystallizes in ethyl acetate/hexane 245.3
Metolachlor Liquid at RT Low water solubility 283.8

Key Observations :

  • The methoxy group may lower melting points compared to phenyl or methylamino analogs due to reduced crystallinity.
  • Metolachlor’s liquid state at room temperature () contrasts with solid N-cyclohexyl acetamides, highlighting the impact of aromatic vs. aliphatic substituents.

Preparation Methods

Reaction Mechanism and Conditions

  • Chlorination of Methoxyacetic Acid :
    Methoxyacetic acid is converted to methoxyacetyl chloride using phosphorus oxychloride (POCl₃) at 80–90°C in toluene. This step avoids isolating intermediates, streamlining the process:

    2CH3OCH2COONa+POCl32CH3OCH2COCl+NaCl+NaPO32\,\text{CH}_3\text{OCH}_2\text{COONa} + \text{POCl}_3 \rightarrow 2\,\text{CH}_3\text{OCH}_2\text{COCl} + \text{NaCl} + \text{NaPO}_3
  • Amidation :
    Methoxyacetyl chloride reacts with N-cyclohexyl-N-methylamine in a polar aprotic solvent (e.g., toluene or chlorobenzene) under reflux (110–132°C) for 4–12 hours. Triethylamine (TEA) is often added to neutralize HCl byproducts.

Yield and Optimization

  • Yield : ~90–97% (extrapolated from metalaxyl synthesis).

  • Key Factors :

    • Stoichiometric excess of methoxyacetyl chloride (1.05–1.4 equivalents).

    • Strict temperature control to prevent decomposition.

Stepwise Synthesis via Methoxyacetic Acid and N-Cyclohexyl-N-Methylamine

This method adapts traditional acetamide synthesis protocols, such as those for N-methylacetamide, by substituting acetic acid with methoxyacetic acid.

Reaction Steps

  • Amination :
    Methoxyacetic acid and N-cyclohexyl-N-methylamine undergo condensation at 70–80°C for 2 hours. The reaction is facilitated by removing water via azeotropic distillation:

    CH3OCH2COOH+C6H11N(CH3)CH3OCH2CON(CH3)C6H11+H2O\text{CH}_3\text{OCH}_2\text{COOH} + \text{C}_6\text{H}_{11}\text{N(CH}_3\text{)} \rightarrow \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)C}_6\text{H}_{11} + \text{H}_2\text{O}
  • Purification :
    Fractional distillation under reduced pressure (0.096 MPa) isolates the product, with acidity and moisture levels monitored to ensure purity.

Industrial Considerations

  • Challenges : Corrosion from residual acids necessitates equipment lined with glass or specialized alloys.

  • Yield : ~75–85% (based on N-methylacetamide production).

While not directly cited in the provided sources, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are widely used in peptide synthesis and could facilitate amide bond formation between methoxyacetic acid and N-cyclohexyl-N-methylamine.

Protocol (Hypothetical)

  • Activation : Methoxyacetic acid is activated with EDCl/HOBt in dichloromethane (DCM) at 0°C.

  • Amidation : N-Cyclohexyl-N-methylamine is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages and Limitations

  • Yield : ~70–80% (estimated from similar reactions).

  • Drawbacks : Higher cost of reagents compared to direct chlorination methods.

Reductive Amination of Methoxyacetamide Derivatives

A less common but viable approach involves reductive amination of ketone precursors. For example, reacting methoxyacetamide with cyclohexanone and methylamine under hydrogenation conditions (e.g., Pd/C catalyst).

Reaction Outline

  • Formation of Imine :
    Methoxyacetamide reacts with cyclohexanone to form an imine intermediate.

  • Reduction :
    Hydrogen gas and a catalyst reduce the imine to the secondary amine.

Feasibility

  • Yield : ~60–70% (based on analogous reductive aminations).

  • Utility : More applicable to research-scale synthesis due to complexity.

Comparative Analysis of Methods

Method Reactants Conditions Yield Scalability
Direct AmidationMethoxyacetyl chloride, amine110–132°C, toluene, 4–12 hrs90–97%Industrial
Stepwise SynthesisMethoxyacetic acid, amine70–80°C, distillation75–85%Moderate
Coupling ReagentsMethoxyacetic acid, EDCl/HOBt, amine0–25°C, DCM, 12–24 hrs70–80%Lab-scale
Reductive AminationMethoxyacetamide, cyclohexanoneH₂, Pd/C, RT–50°C60–70%Research

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-methoxy-N-methylacetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via acylation of N-methylcyclohexylamine with methoxyacetyl chloride. Key steps include:
  • Reagent/Base : Triethylamine or sodium acetate to neutralize HCl byproducts .
  • Solvent : Dichloromethane or acetic acid under inert conditions (N₂/Ar) to prevent side reactions .
  • Temperature : Controlled at 0–20°C to minimize exothermic side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity .
  • Yield : ~60–75% under optimal conditions.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (δ 3.2–3.5 ppm), cyclohexyl (δ 1.0–2.0 ppm), and amide (δ 6.5–7.0 ppm) groups .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 228.3 [M+H]⁺) .
  • X-ray Crystallography : Resolves bond angles and confirms chair conformation of the cyclohexyl group .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Decomposes at >100°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Degrades under UV exposure; use amber vials .
  • pH : Stable in neutral buffers; hydrolyzes in acidic/basic conditions (t₁/₂ = 12 hr at pH 2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
  • MD Simulations : Predict solvation effects in polar solvents (e.g., water, DMSO) using GROMACS .
  • Validation : Cross-check with experimental IR/Raman spectra for vibrational mode accuracy .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare studies for variables like assay type (e.g., MTT vs. resazurin), cell lines, and exposure times .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24–48 hr incubation) .
  • Impurity Profiling : Use HPLC-PDA to detect trace impurities (<0.1%) that may skew bioactivity .

Q. What advanced techniques characterize intermolecular interactions in cocrystals of this compound?

  • Methodological Answer :
  • SC-XRD : Resolve hydrogen-bonding networks (e.g., N–H⋯O=C interactions) with <0.01 Å precision .
  • Thermogravimetric Analysis (TGA) : Measure cocrystal stability up to decomposition temperatures .
  • DSC : Identify melting points and polymorph transitions (e.g., Form I vs. Form II) .

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